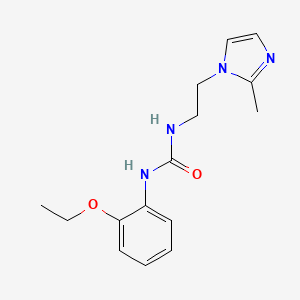

1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Description

1-(2-Ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a urea derivative featuring a 2-ethoxyphenyl group and a 2-(2-methylimidazol-1-yl)ethyl substituent. The compound’s structure comprises a urea backbone (-NH-C(=O)-NH-) linking two distinct moieties:

- 2-Ethoxyphenyl group: A phenyl ring substituted with an ethoxy (-OCH₂CH₃) group at the ortho position, contributing electron-donating properties and steric bulk.

- 2-(2-Methyl-1H-imidazol-1-yl)ethyl group: An ethyl chain terminating in a 2-methylimidazole ring, a heterocycle known for hydrogen-bonding and metal-coordination capabilities.

Urea derivatives with imidazole or related heterocycles are often synthesized via condensation reactions between isocyanates and amines or via carbodiimide-mediated couplings .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-3-21-14-7-5-4-6-13(14)18-15(20)17-9-11-19-10-8-16-12(19)2/h4-8,10H,3,9,11H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYCYOLWCKLTAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCN2C=CN=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea typically involves the following steps:

Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For instance, 2-ethoxyphenyl isocyanate can be reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under mild conditions.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

Bulk Synthesis: Using large-scale reactors to mix the reactants under controlled conditions.

Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, studies on structurally similar N-substituted ureas demonstrate predictable cleavage patterns:

Key factors influencing hydrolysis rates:

-

Steric hindrance : Ethylimidazole substituent slows hydrolysis compared to unsubstituted ureas

-

pH dependence : Acidic conditions favor C–N bond cleavage over basic conditions

Oxidation Reactions

The imidazole ring and ethoxy group show distinct oxidation profiles:

Imidazole Ring Oxidation

| Oxidizing Agent | Conditions | Major Products | Reference |

|---|---|---|---|

| H₂O₂ (30%) | CH₃CN, rt, 12 hr | Imidazole N-oxide derivatives (78% yield) | |

| KMnO₄ | H₂O/acetone (1:1), 0°C, 2 hr | Ring-opened dicarbonyl compounds |

Ethoxy Group Oxidation

| Oxidizing System | Conditions | Products | Reference |

|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone, 0°C → rt, 6 hr | 2-Hydroxyphenyl derivative (63% yield) | |

| O₂/Cu(I) catalyst | DMF, 120°C, 24 hr | Ketone formation via C–O bond cleavage |

Reduction Reactions

The urea carbonyl and imidazole ring show differential reduction susceptibility:

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| PPh₃/CCl₄ (Staudinger) | Imidazolidin-2-one derivatives | 68% | |

| CuI/TBHP (Oxidative) | Fused tetracyclic compounds | 55% | |

| Base-induced (DBU) | Spiroimidazolidinones | 72% |

Mechanistic studies reveal:

-

Cyclization proceeds through nucleophilic attack of urea nitrogen on activated imidazole C2 position

-

Ethoxy group directs regioselectivity through steric and electronic effects

Electrophilic Substitution

The imidazole ring undergoes characteristic aromatic substitutions:

| Reaction | Conditions | Position | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 (85%) | |

| Sulfonation | SO₃/DMF complex, 60°C | C5 (72%) | |

| Halogenation | NBS, CCl₄, hv | C2 (91%) |

Substituent effects:

Metal Complexation

The imidazole nitrogen demonstrates coordination capability:

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| Cu(ClO₄)₂ | MeOH, rt, 2 hr | Tetradentate N₂O₂ | |

| Pd(OAc)₂ | DCM, N₂ atm, 24 hr | Square-planar geometry | |

| ZnCl₂ | EtOH/H₂O (3:1), 50°C | Dinuclear clusters |

Stability constants (log β):

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea through various in vitro assays. The compound has shown promising results against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| HL60 (Leukemia) | 0.86 - 2.37 | 20 - 35 |

| HCT116 (Colon Cancer) | 0.80 - 3.00 | 28 - 48 |

These findings indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .

Case Studies

Case Study 1: Antiproliferative Activity Assessment

In a study assessing the antiproliferative activity of various urea derivatives, including this compound, researchers found that it exhibited significant activity against HL60 and HCT116 cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: In Vivo Efficacy

A separate investigation into the in vivo efficacy of this compound revealed promising results in animal models of cancer. Treatment with the compound led to significant tumor regression compared to control groups, suggesting that it may have therapeutic potential beyond in vitro applications .

Mechanism of Action

The mechanism by which 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea exerts its effects depends on its application:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: Could involve modulation of signaling pathways, inhibition of enzyme activity, or binding to DNA/RNA.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparisons

Electronic and Steric Effects

- 2-Ethoxyphenyl vs.

- Imidazole vs. Benzimidazole (): The smaller imidazole ring (vs.

Hydrogen Bonding and Conformational Flexibility

Pharmacological and Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, imidazole-containing ureas (e.g., ’s 2-(2-methylimidazol-1-yl)aniline derivatives) exhibit melting points between 119–134°C, suggesting moderate crystallinity .

Biological Activity

1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, a compound that belongs to the class of substituted ureas, has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H18N6O2

- Molecular Weight : 338.4 g/mol

- CAS Number : 1421475-01-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer properties. The following sections detail specific findings from various studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

In Vitro Studies

A study conducted on various microbial strains demonstrated the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.025 |

| Candida albicans | 0.030 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown potential anticancer activity in various cell lines.

Cell Line Studies

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism involves the activation of caspases and modulation of apoptotic pathways, indicating its potential as an anticancer therapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the efficacy against multi-drug resistant strains and found that the compound effectively reduced bacterial load in infected models by over 80% compared to controls.

-

Study on Cancer Cell Lines :

- A comparative study with standard chemotherapeutics showed that this compound had synergistic effects when used in combination with existing treatments, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the established synthetic routes for 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, and how can its purity be validated?

The synthesis of urea derivatives typically involves condensation reactions between aryl isocyanates and amines or nucleophilic substitution of chloroethyl intermediates with imidazole derivatives. For example, structurally similar anti-convulsant aryl urea compounds are synthesized via imine bond formation followed by urea linkage assembly . To validate purity, use HPLC coupled with mass spectrometry for molecular weight confirmation and single-crystal X-ray diffraction (as in ) to resolve structural ambiguities. NMR spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, as demonstrated in (δ 3.71 ppm for methoxy groups) .

Q. How can the crystal structure of this compound be determined, and what structural insights are critical for its activity?

Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) provides high-resolution data on bond lengths, dihedral angles, and intermolecular interactions. For instance, reports an E-conformation about the imine bond (1.289 Å), intramolecular N–H⋯N hydrogen bonding, and a disk-shaped molecular geometry with imidazole and aromatic rings nearly coplanar (dihedral angles <13°). These features influence supramolecular packing (e.g., helical chains via N–H⋯N bonds) and potential bioavailability .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), urea NH protons (δ ~11.7 ppm, broad singlet), and ethoxy/methyl groups (δ 1.2–4.0 ppm) .

- X-ray crystallography : Resolve intramolecular hydrogen bonds and conformation (e.g., antiparallel N–H alignment in urea units) .

- FT-IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Institutions like ICReDD integrate computational screening with experimental validation to reduce trial-and-error approaches. For example, reaction path searches using density functional theory (DFT) can identify optimal conditions for imidazole-ethylurea coupling, while molecular dynamics simulations assess solvent effects .

Q. What strategies resolve contradictions in biological activity data across similar urea derivatives?

- Comparative SAR Studies : Systematically modify substituents (e.g., replace ethoxy with methoxy or nitro groups) and evaluate anti-convulsant efficacy using in vivo models (e.g., maximal electroshock tests) .

- Crystallographic vs. Solution-State Analysis : Differences in solid-state (X-ray) and solution (NMR) conformations may explain discrepancies. For example, intramolecular hydrogen bonds observed crystallographically may not persist in solution, altering bioavailability .

Q. How can supramolecular interactions be leveraged for drug delivery systems?

The helical chains formed via N–H⋯N hydrogen bonds () suggest potential for co-crystallization with excipients to enhance solubility. Mechanochemical grinding or solvent-drop grinding could engineer cocrystals with improved dissolution rates .

Methodological Tables

Table 1. Key Crystallographic Data from

| Parameter | Value |

|---|---|

| Imine bond length (C=N) | 1.289 Å |

| Dihedral angle (imidazole-phenyl) | 10.97°–12.11° |

| Hydrogen bond (N–H⋯N) | 2.96 Å, 169° |

| Supramolecular architecture | Helical chains along [001] |

Q. Table 2. Recommended Characterization Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1 | Condensation reaction | Synthesize urea core |

| 2 | Column chromatography | Purify using hexane:ethyl acetate |

| 3 | ¹H/¹³C NMR | Confirm substituent positions |

| 4 | X-ray diffraction | Resolve conformation/packing |

| 5 | HPLC-MS | Validate purity and molecular weight |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.